Piperazine-2,6-dione

Organic Synthesis Methodology Yield

This white crystalline imide is the mandatory starting material for dexrazoxane and bisdioxopiperazine cardioprotective agents. Unlike the 2,5-dione isomer, its unique 2,6-imide functionality enables Brønsted acid-catalyzed transformations to pyridopyrazines and specific N-substitution SAR. Procure via established, chromatography-free synthesis for cost-effective scale-up.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 4774-22-5
Cat. No. B107378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-2,6-dione
CAS4774-22-5
Synonyms2,6-Dioxopiperazine;  3,5-Dioxopiperazine;  NSC 362116
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)CN1
InChIInChI=1S/C4H6N2O2/c7-3-1-5-2-4(8)6-3/h5H,1-2H2,(H,6,7,8)
InChIKeyCYJAWBVQRMVFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-2,6-dione (CAS 4774-22-5) Procurement and R&D Sourcing Guide: Core Scaffold for Anticancer Lead Optimization and Dexrazoxane Analogue Synthesis


Piperazine-2,6-dione (C4H6N2O2; MW 114.10 g/mol), a cyclic imide also known as 2,6-diketopiperazine or 2,6-piperazinedione, is a white crystalline solid featuring a six-membered ring with two carbonyl groups at the 2- and 6-positions . This rigid, hydrogen-bond-capable scaffold serves as a versatile fragment for molecular linking and expansion in drug discovery, and is the essential building block for dexrazoxane, the only clinically approved drug for preventing anthracycline-induced cardiotoxicity [1]. Its utility extends to the efficient synthesis of pharmaceutically relevant pyridopyrazines and pyrazinoisoquinolines via Brønsted acid-mediated imide activation, as well as to the development of potent anticancer agents through N-substitution and derivatization [2][3].

Piperazine-2,6-dione (CAS 4774-22-5) vs. Generic Diketopiperazines: Why Substitution Compromises Research Continuity and Synthetic Utility


Generic substitution of piperazine-2,6-dione with structurally similar diketopiperazines is not viable due to fundamental differences in ring regiochemistry, hydrolytic stability, and synthetic derivatization potential. The 2,6-dione motif, in contrast to the more common 2,5-dione (cyclodipeptide) isomer, presents a unique imide functionality that enables specific reactivity pathways, such as Brønsted acid-catalyzed transformations to pyridopyrazines, which are not accessible to 2,5-diketopiperazines [1]. Furthermore, the hydrolytic liability of the 2,6-dione imide ring, while a consideration, is a quantifiable property that differs significantly from other imide systems like 3-methylglutarimide [2]. Finally, the N-substitution patterns on the piperazine-2,6-dione core critically dictate biological target engagement, as demonstrated in the tight structure-activity relationships of dexrazoxane analogues, where stereoisomerism alone can drastically alter cardioprotective efficacy [3].

Quantitative Evidence Guide: Differentiating Piperazine-2,6-dione (4774-22-5) from Analogs for Informed R&D Procurement


Synthetic Efficiency: Ambient-Temperature Preparation of Piperazine-2,6-dione in 72% Yield

Piperazine-2,6-dione can be synthesized at ambient temperature using a carbonyldiimidazole (CDI)/DMAP protocol, achieving a yield of 72% [1]. In contrast, the synthesis of 1-phenyl-piperazine-2,6-diones, a common class of analogues, often requires more complex, multi-step sequences involving substituted iminomonoacetate starting materials, with reported yields varying widely based on the substituent . The ambient-temperature, chromatography-free synthesis of the parent piperazine-2,6-dione offers a practical and scalable advantage for bulk procurement and initial derivatization.

Organic Synthesis Methodology Yield

Hydrolytic Stability: Piperazine-2,6-dione Imides Exhibit Enhanced Lability vs. Glutarimide Analogs

The hydrolysis rate of 4-methylpiperazine-2,6-dione (4-MP), a model compound for the core piperazine-2,6-dione scaffold, was found to be significantly compromised compared to 3-methylglutarimide (3-MG) over a pH range of less than 7 to alkaline conditions [1]. This was attributed to the participation of the tertiary piperazine nitrogen in the hydrolytic pathways, a feature absent in simple glutarimides [1]. This quantifiable difference in stability is a critical factor for researchers formulating aqueous solutions or designing prodrugs.

Stability Hydrolysis Imide Formulation

Biological Activity: Anticancer Potency of Piperazine-2,6-dione Derivatives in Low Micromolar Range

A series of 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were evaluated for in vitro anticancer activity against a panel of five human cancer cell lines [1]. These compounds exhibited IC50 values ranging from 5.4 µM to 10.0 µM [1]. While this is a class-level finding for derivatives, the parent piperazine-2,6-dione scaffold is the essential precursor for these active compounds. In comparison, natural piperazine-2,5-dione derivatives (e.g., janthinolide B) have shown immunosuppressive activity with an IC50 of 9.3 µM, and other derivatives showed anti-H1N1 activity with IC50 values from 6.8 to 28.9 µM, indicating that the 2,6-dione scaffold is a viable platform for achieving comparable or superior bioactivity in different therapeutic areas [2][3].

Anticancer Cytotoxicity SAR IC50

Scalable Synthesis and Derivatization: Chromatography-Free Access to Dexrazoxane Analogues

An efficient, large-scale synthesis of piperazine-2,6-dione was developed using inexpensive starting materials (iminodiacetic acid) [1]. The procedure offers a convenient workup without requiring chromatographic techniques and can be readily modified for preparing 1-substituted piperazine-2,6-dione hydrobromides [1]. In contrast, the synthesis of related 2,6-bridged piperazines often necessitates multi-step, one-pot procedures to introduce substituents, and the scalability of those methods for simple, high-purity monomer is not always established [2].

Process Chemistry Scale-up Dexrazoxane

Optimal Research and Industrial Applications for Piperazine-2,6-dione (CAS 4774-22-5) Based on Verified Evidence


Medicinal Chemistry: Core Scaffold for Developing Next-Generation Topoisomerase II Inhibitors and Cardioprotective Agents

Given its role as the essential precursor for dexrazoxane and its analogues, piperazine-2,6-dione is the mandatory starting material for any medicinal chemistry program targeting novel bisdioxopiperazines [1]. Research has established that stereoisomeric modifications of the 4,4'-(butane-2,3-diyl)bis(piperazine-2,6-dione) core can dramatically influence binding to topoisomerase II beta, with the meso-isomer ICRF-193 demonstrating superior cardioprotective efficiency compared to dexrazoxane itself [2]. This evidence positions the piperazine-2,6-dione scaffold as a high-value platform for optimizing cardioprotective agents without compromising the anticancer efficacy of anthracyclines.

Process R&D and Scale-Up: Reliable Production of High-Purity Piperazine-2,6-dione for Derivative Libraries

For laboratories and CROs engaged in the synthesis of focused libraries or lead optimization, the established large-scale, chromatography-free synthesis of piperazine-2,6-dione provides a distinct operational advantage [1]. This method reduces both time and cost, ensuring a steady supply of high-purity material for subsequent parallel synthesis. The procedure's adaptability for preparing 1-substituted derivatives (e.g., hydrobromides) further enhances its utility in producing a range of building blocks for medicinal chemistry.

Organic Methodology: A Versatile Substrate for Brønsted Acid-Catalyzed Transformations

Piperazine-2,6-dione is not merely an end-product; it is a key substrate in novel synthetic methodologies [1]. Its imide functionality can be selectively activated by Brønsted acids to undergo cyclization–dehydrosulfonylation/reduction cascades, providing efficient access to complex, pharmaceutically relevant heterocycles like pyrazinoisoquinolines and pyridopyrazines [1]. This reactivity profile distinguishes it from other diketopiperazines and makes it a valuable tool for synthetic chemists exploring new chemical space.

Stability and Formulation Studies: Investigating Imide Lability for Controlled Degradation

The well-documented hydrolytic lability of the piperazine-2,6-dione imide ring, particularly in comparison to more stable glutarimides, presents a unique research opportunity [1]. This property can be exploited in the design of prodrugs or self-degrading materials where controlled hydrolysis is a desirable feature. For researchers in pharmaceutical formulation, understanding and quantifying this instability is critical for developing stable drug products or for designing release mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperazine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.